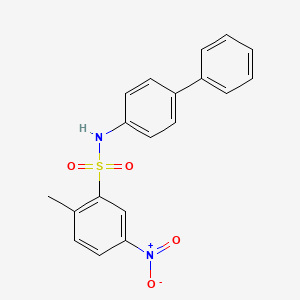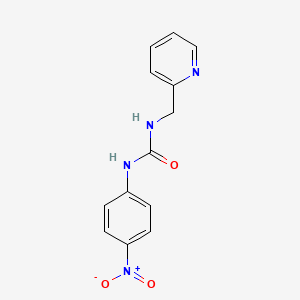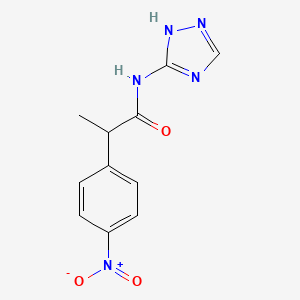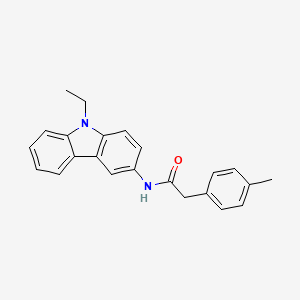![molecular formula C21H31NO6 B4077013 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)
1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate
Übersicht
Beschreibung
1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate, commonly known as XEN907, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. XEN907 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
Wirkmechanismus
XEN907 acts as a selective antagonist of 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. This compound is activated by long-chain fatty acids and plays a crucial role in glucose-stimulated insulin secretion. XEN907 inhibits the binding of long-chain fatty acids to this compound, which leads to a decrease in insulin secretion.
Biochemical and Physiological Effects
XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In a study conducted on diabetic rats, XEN907 was found to significantly improve glucose tolerance and increase insulin secretion. XEN907 has also been shown to improve glucose-stimulated insulin secretion in human islets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of XEN907 is its selectivity for 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate. This makes it a valuable tool for studying the role of this compound in glucose homeostasis and insulin secretion. However, XEN907 has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, XEN907 has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on XEN907. One area of interest is the development of more potent and selective 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate antagonists. Another potential direction is the investigation of the effects of XEN907 on other metabolic pathways, such as lipid metabolism and appetite regulation. Additionally, the potential therapeutic applications of XEN907 in other conditions, such as obesity and metabolic syndrome, could be explored.
Conclusion
XEN907 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes. XEN907 acts as a selective antagonist of this compound, which plays a crucial role in glucose-stimulated insulin secretion. XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes. While XEN907 has some limitations for lab experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
XEN907 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes. 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-3-9-17-10-11-18(19(16-17)21-2)22-15-8-14-20-12-6-4-5-7-13-20;3-1(4)2(5)6/h3,10-11,16H,1,4-9,12-15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJPICANRJSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076942.png)
![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)
